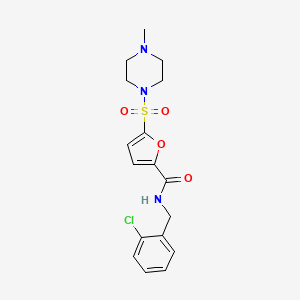

N-(2-chlorobenzyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-chlorobenzyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is a non-essential amino acid that plays a critical role in cellular metabolism, particularly in cancer cells. CB-839 has been extensively studied for its potential as a therapeutic agent in cancer treatment.

Aplicaciones Científicas De Investigación

PET Imaging of Microglia

N-(2-chlorobenzyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide is related to compounds developed for PET imaging that target the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. These compounds, such as [11C]CPPC, allow for the noninvasive imaging of reactive microglia and disease-associated microglia, contributing to neuroinflammation in vivo. This capability is significant for understanding neuroinflammation's role in various neuropsychiatric disorders, including Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury. The development of such PET agents facilitates the study of neuroinflammation by providing a noninvasive, repeatable measure of microglial activity, which is crucial for brain injury and repair studies (Horti et al., 2019).

Dual Channel Detection of Ions

A chemosensor based on a similar structure, N-(4-((4-((5-oxo-5H-benzo[a]phenoxazin-6-yl)amino)phenyl)sulfonyl)phenyl)furan-2-carboxamide (NPC), has been developed for the discriminative detection of Cd2+ and CN− ions. This chemosensor exhibits turn-on fluorescence emission for Cd2+ ions and a turn-off fluorescence response for CN− ions, with detection limits significantly lower than WHO guidelines. This application is particularly relevant for bio-imaging in live cells and zebrafish larvae, demonstrating its utility in biological and environmental monitoring (Ravichandiran et al., 2020).

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-5-(4-methylpiperazin-1-yl)sulfonylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O4S/c1-20-8-10-21(11-9-20)26(23,24)16-7-6-15(25-16)17(22)19-12-13-4-2-3-5-14(13)18/h2-7H,8-12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKWCGPTDHMMOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

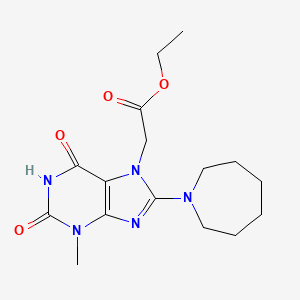

CN1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2777641.png)

![2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2777642.png)

![N-(4-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2777643.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(4-isopropylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone](/img/structure/B2777645.png)

![N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2777654.png)

![4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol](/img/structure/B2777657.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2777659.png)

![7-(3-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2777661.png)